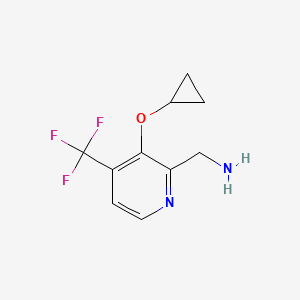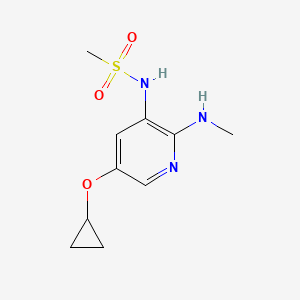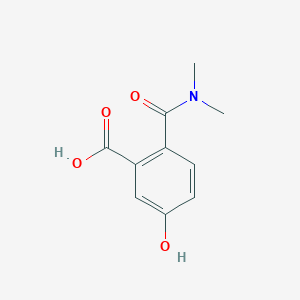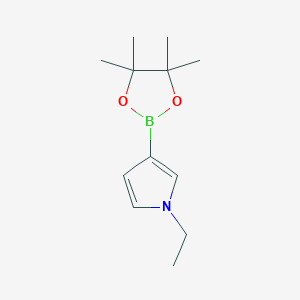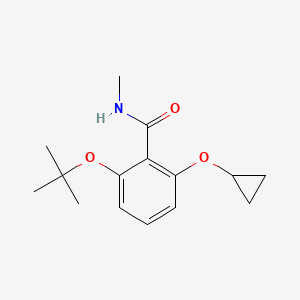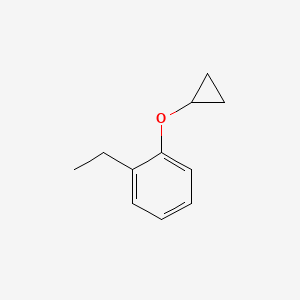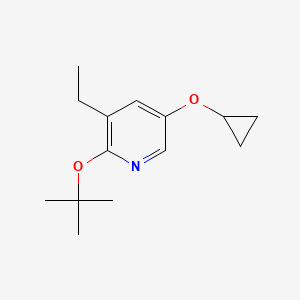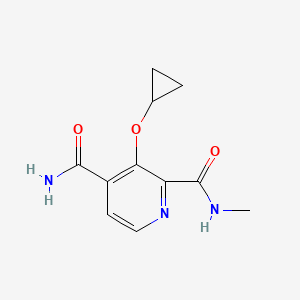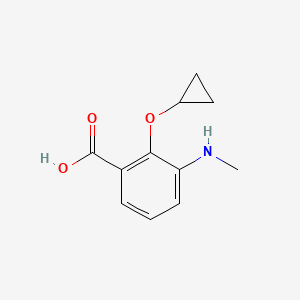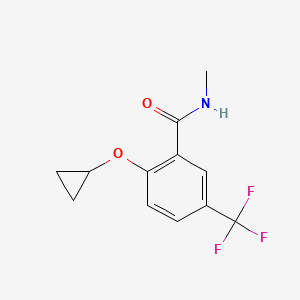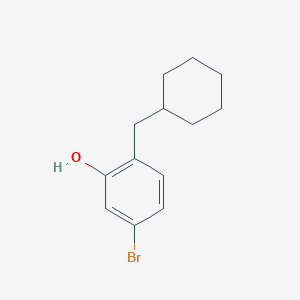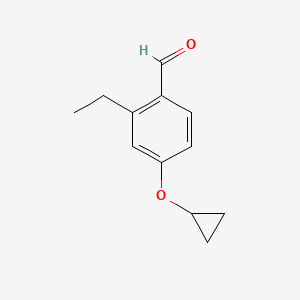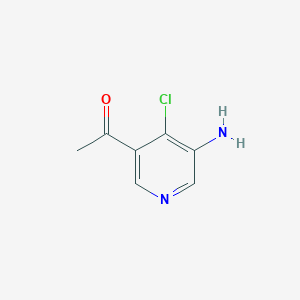
1-(5-Amino-4-chloropyridin-3-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-4-chloropyridin-3-YL)ethanone is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the 5th position and a chlorine atom at the 4th position of the pyridine ring, along with an ethanone group attached to the 3rd position. It is a versatile compound with significant applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Amino-4-chloropyridin-3-YL)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 3-acetylpyridine with appropriate reagents to introduce the amino and chlorine substituents. The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the reaction. The process may also involve steps such as heating and refluxing to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-4-chloropyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino and chlorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-(5-Amino-4-chloropyridin-3-YL)ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(5-Amino-4-chloropyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The amino and chlorine groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
1-(5-Bromo-2-chloropyridin-3-yl)ethanone: Similar in structure but with a bromine atom instead of an amino group.
1-(5-Chloropyridin-3-yl)ethanone: Lacks the amino group, making it less reactive in certain biological contexts.
Uniqueness: 1-(5-Amino-4-chloropyridin-3-YL)ethanone is unique due to the presence of both amino and chlorine groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to similar compounds.
Properties
CAS No. |
1393572-97-8 |
|---|---|
Molecular Formula |
C7H7ClN2O |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
1-(5-amino-4-chloropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)5-2-10-3-6(9)7(5)8/h2-3H,9H2,1H3 |
InChI Key |
YPEPQMHJHXJNFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=CC(=C1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


